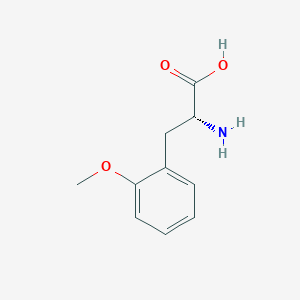

2-Methoxy-D-Phenylalanine

Description

BenchChem offers high-quality 2-Methoxy-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUPQWHWULSGJC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442716 | |

| Record name | 2-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170642-31-6 | |

| Record name | 2-Methoxy-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170642-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ascendant Role of 2-Methoxy-D-phenylalanine in Peptide Therapeutics: A Technical Guide to Unlocking Novel Biological Activities

Foreword: Charting a New Course in Peptide Drug Discovery

For decades, the therapeutic landscape has been shaped by the elegant specificity of peptides. However, the inherent limitations of natural peptides, such as enzymatic instability and rapid clearance, have perpetually challenged their clinical translation. The strategic incorporation of unnatural amino acids has emerged as a cornerstone of modern peptide drug design, offering a sophisticated means to overcome these hurdles and unlock novel pharmacological profiles. This technical guide delves into the burgeoning field of peptides containing 2-Methoxy-D-phenylalanine, a unique synthetic amino acid poised to redefine our approach to tackling complex diseases, particularly within the realm of neurological disorders. As we navigate the synthesis, structural implications, and anticipated biological activities of these modified peptides, we invite you, our fellow researchers and drug development professionals, to explore the vast potential of this exciting new frontier.

The Strategic Imperative for 2-Methoxy-D-phenylalanine Incorporation

The rationale for integrating 2-Methoxy-D-phenylalanine into peptide scaffolds is twofold, capitalizing on the distinct advantages conferred by both the D-configuration of the alpha-carbon and the ortho-methoxy substitution on the phenyl ring.

-

Enhanced Proteolytic Resistance: The incorporation of a D-amino acid is a well-established strategy to bolster peptide stability against enzymatic degradation by proteases, which predominantly recognize L-amino acids. This increased resistance translates to a longer in vivo half-life and improved bioavailability, critical attributes for therapeutic efficacy.

-

Modulation of Receptor-Ligand Interactions: The introduction of a methoxy group at the ortho-position of the phenylalanine side chain can profoundly influence a peptide's interaction with its biological target. This modification can alter the conformational preferences of the peptide backbone, introduce new hydrogen bonding opportunities, and modulate the electronic properties of the aromatic ring, thereby fine-tuning receptor affinity and selectivity.

Synthesis and Purification of 2-Methoxy-D-phenylalanine Containing Peptides: A Step-by-Step Protocol

The synthesis of peptides incorporating 2-Methoxy-D-phenylalanine is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][2][3][4]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

-

Resin Selection and Swelling:

-

Choose an appropriate solid support based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[3]

-

Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

-

First Amino Acid Coupling:

-

Couple the first Fmoc-protected amino acid to the resin using a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin extensively with DMF to remove excess reagents.

-

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

-

Wash the resin thoroughly with DMF.

-

-

Subsequent Amino Acid Couplings (Including Fmoc-2-Methoxy-D-phenylalanine-OH):

-

Dissolve the next Fmoc-protected amino acid, including Fmoc-2-Methoxy-D-phenylalanine-OH, in DMF with the chosen coupling agent and base.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired sequence.

-

-

Cleavage and Deprotection:

-

Once the peptide chain is fully assembled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

-

Workflow for Peptide Synthesis and Purification```dot

Caption: A streamlined workflow for the in vitro biological characterization of novel peptides.

In Vivo Studies

Promising candidates identified from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety. The choice of animal model will depend on the therapeutic area of interest (e.g., rodent models of neuropathic pain, anxiety, or depression for neurological disorders).

Future Perspectives and Conclusion

The incorporation of 2-Methoxy-D-phenylalanine into peptide scaffolds represents a compelling strategy for the development of novel therapeutics with enhanced stability and unique pharmacological profiles. While the exploration of this specific unnatural amino acid is still in its nascent stages, the foundational principles of peptide chemistry and pharmacology provide a clear roadmap for its investigation. The potential to create potent and selective modulators of neurotransmitter systems positions these peptides as promising candidates for addressing the unmet medical needs in a range of neurological disorders.

This technical guide has provided a comprehensive framework for the synthesis, purification, and biological characterization of 2-Methoxy-D-phenylalanine containing peptides. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, inspiring further innovation in this exciting and rapidly evolving field. The journey to unlocking the full therapeutic potential of these novel peptides has just begun, and the discoveries that lie ahead are sure to be transformative.

References

-

Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. 2024-05-16. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

United States Patent (19). Googleapis.com. 1996-09-16. [Link]

-

Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. PubMed. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central. [Link]

-

[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. PubMed. [Link]

- US5093530A - 2,4-dimethoxy-4'-hydroxy-benzophenone.

-

2-Methoxy-D-Phenylalanine. 楚肽生物科技. [Link]

-

3-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10943394. PubChem. [Link]

-

Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding. PubMed Central. [Link]

- US10967042B2 - Peptidomimetic macrocycles.

-

Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC - PubMed Central. 2024-10-01. [Link]

-

Advances in D-Amino Acids in Neurological Research. PMC - PubMed Central. [Link]

-

New, Low–Molecular Weight Chemical Compounds Inhibiting Biological Activity of Interleukin 15. NIH. 2023-03-01. [Link]

- US9073974B2 - RGD-containing cyclic peptides.

-

Peptide Based Therapy for Neurological Disorders. PubMed. 2021-12-27. [Link]

-

Mitochondria Targeted Peptides Protect Against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Neurotoxicity. NIH. [Link]

-

Peptide Agonists and Antagonists with Potential Application in Neurological Disorders. [Link]

-

Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Methoxy-Substituted Phenylalanine in Protein Engineering

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Non-Canonical Amino Acids

The introduction of non-canonical amino acids (ncAAs) into proteins has unlocked unprecedented control over biological systems, moving beyond the confines of the 20 canonical building blocks. This guide focuses on a particularly versatile class of ncAAs: methoxy-substituted phenylalanines. While the initial query centered on the D-isomer, 2-Methoxy-D-phenylalanine, the available scientific literature predominantly explores its L-counterpart and other positional isomers. Consequently, this whitepaper will provide a comprehensive overview of methoxy-substituted phenylalanines as powerful tools in protein engineering, while also addressing the unique potential and current challenges associated with the D-isomers.

The Strategic Advantage of the Methoxy Group in Phenylalanine Analogs

The seemingly simple addition of a methoxy (-OCH3) group to the phenyl ring of phenylalanine introduces a suite of subtle yet powerful physicochemical alterations. These properties can be harnessed by protein engineers to fine-tune protein structure, function, and therapeutic potential.

1.1. Physicochemical and Spectroscopic Properties

The position of the methoxy group (ortho-, meta-, or para-) dictates its influence on the amino acid's properties:

-

Electronic Effects: The methoxy group is an electron-donating group, increasing the electron density of the aromatic ring. This can influence cation-π interactions, which are crucial for many protein-ligand and protein-protein interactions.

-

Hydrophobicity and Steric Bulk: The methoxy group increases both the hydrophobicity and the steric bulk of the phenylalanine side chain. This can be used to probe hydrophobic cores of proteins or to modulate binding interfaces.[1]

-

Conformational Constraints: The ortho-methoxy substitution, in particular, can impose significant conformational restrictions on the side chain's rotational freedom (the χ1 and χ2 dihedral angles). This makes it a valuable tool for locking in specific side-chain orientations to stabilize desired protein conformations.

-

Spectroscopic Probes: While not a fluorescent probe itself, the methoxy group can subtly alter the local electronic environment, which can be detected by sensitive spectroscopic techniques like Nuclear Magnetic Resonance (NMR).[2] Computational studies help in predicting and interpreting these spectroscopic shifts.[3][4]

| Property | Influence of Methoxy Substitution | Application in Protein Engineering |

| Hydrophobicity | Increased | Probing and filling hydrophobic pockets; enhancing protein stability.[1] |

| Steric Bulk | Increased | Modulating protein-protein interaction interfaces; creating defined cavities. |

| Electronic Nature | Electron-donating | Tuning cation-π interactions; altering enzymatic activity. |

| Conformational Angle | Restricted (especially ortho-) | Stabilizing specific protein conformations; locking bioactive peptide structures. |

| Spectroscopic Handle | Subtle shifts in NMR spectra | Probing local protein environment and dynamics.[2] |

1.2. Synthesis of Methoxy-Substituted Phenylalanines

The synthesis of enantiomerically pure methoxy-substituted phenylalanines is a critical first step. While various chemical synthesis routes exist, chemoenzymatic methods are often favored for their high stereoselectivity.[5][6] For instance, phenylalanine ammonia lyases (PALs) can be used in the asymmetric hydroamination of substituted cinnamic acids to produce L-phenylalanine derivatives.[7] Engineering these enzymes can even reverse their natural enantioselectivity to produce D-phenylalanines.[7][8]

Genetic Incorporation of Methoxy-Phenylalanine into Proteins

The site-specific incorporation of these analogs into a target protein is achieved through the powerful technology of genetic code expansion.[9][10] This technique hijacks the cell's translational machinery to read a "blank" codon, typically the amber stop codon (UAG), as a signal to insert the desired ncAA.

2.1. The Core Machinery: Orthogonal Synthetase and tRNA

Successful incorporation requires two key components that are "orthogonal" to the host cell's own machinery, meaning they do not cross-react with the endogenous amino acids or tRNAs:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to exclusively recognize and "charge" the methoxy-phenylalanine analog.

-

An Orthogonal tRNA: This tRNA, often a suppressor tRNA, contains an anticodon (CUA) that recognizes the amber (UAG) codon in the mRNA sequence.

The process begins by transforming the host expression system (typically E. coli) with plasmids encoding the engineered aaRS and the orthogonal tRNA.[2][11]

Workflow for Genetic Code Expansion

Caption: Workflow for site-specific incorporation of an ncAA via amber suppression.

2.2. Experimental Protocol: In Vivo Incorporation in E. coli

This protocol outlines the key steps for incorporating a methoxy-phenylalanine analog into a target protein.

I. Preparation and Transformation:

-

Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with two plasmids:

-

Plasmid 1: Containing the gene for the engineered orthogonal aaRS and tRNA (e.g., a pEVOL or pSUP plasmid).[2]

-

Plasmid 2: Containing the target gene of interest, modified to include an amber (TAG) codon at the desired incorporation site.

-

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

II. Protein Expression:

-

Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C with shaking.

-

The next day, use the overnight culture to inoculate a larger volume of rich media (e.g., 1 L of Terrific Broth) containing antibiotics.

-

Grow the culture at 37°C with shaking until it reaches an optical density (OD600) of 0.6-0.8.

-

Add the 2-methoxy-phenylalanine to a final concentration of 1-2 mM.

-

Induce the expression of the orthogonal synthetase/tRNA system with the appropriate inducer (e.g., L-arabinose).

-

Simultaneously, induce the expression of the target protein with the appropriate inducer (e.g., IPTG).

-

Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours.

III. Harvest and Verification:

-

Harvest the cells by centrifugation.

-

Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).

-

Verify the successful incorporation of the ncAA using mass spectrometry (electrospray ionization or MALDI-TOF), looking for the expected mass shift.

Applications in Drug Discovery and Protein Science

The unique properties of methoxy-phenylalanine analogs make them valuable for a range of applications.

-

Probing Protein Structure and Dynamics: The incorporation of isotopically labeled p-methoxyphenylalanine (¹³C/¹⁵N) can drastically simplify complex NMR spectra of large proteins, allowing for detailed investigation of active sites, ligand binding, and conformational changes.[2]

-

Engineering Therapeutic Proteins: Introducing ncAAs can enhance the properties of therapeutic proteins. For example, creating more defined and homogeneous antibody-drug conjugates by providing a specific chemical handle for drug attachment, which is an advantage over stochastic conjugation to natural amino acids like lysine.[11]

-

Modulating Biological Interactions: The steric and electronic properties of the methoxy group can be used to disrupt or enhance protein-protein interactions. This is particularly useful in designing peptide-based inhibitors where a specific conformation is key to efficacy.

-

Photo-Crosslinking Studies: While the methoxy group itself is not photoreactive, related analogs like diazirinyl phenylalanine derivatives are used for photoaffinity labeling to identify drug targets.[12] The principles of synthesis and incorporation are often shared.

The Frontier: The Role of 2-Methoxy-D-phenylalanine

While the ribosomal machinery is inherently designed for L-amino acids, the incorporation of D-amino acids is a significant area of research. D-amino acids can confer remarkable resistance to proteolysis, a major hurdle in the development of peptide-based drugs.

Challenges:

-

Ribosomal Incompatibility: The ribosome's active site has a strong stereochemical preference for L-amino acids.

-

Synthetase Engineering: Evolving an aaRS that not only recognizes the desired ncAA but also charges it as a D-isomer onto the tRNA is a substantial challenge.

-

Limited Research: Currently, there is a scarcity of published research specifically detailing the successful genetic incorporation and application of 2-Methoxy-D-phenylalanine.

Future Directions: The development of robust systems for incorporating 2-Methoxy-D-phenylalanine would be a significant breakthrough. It could lead to the creation of highly stable therapeutic peptides with precisely engineered conformations, combining the proteolytic resistance of a D-amino acid with the conformational constraints imposed by the ortho-methoxy group. Research in this area will likely focus on extensive protein engineering of both the aaRS and components of the ribosome itself.[8]

Conclusion

Methoxy-substituted phenylalanines represent a mature and highly effective class of tools for protein engineering. They offer a sophisticated method for probing protein environments, modulating biological activity, and enhancing the therapeutic properties of proteins. While the L-isomers and para-substituted variants are well-established, the true potential of sterically constrained ortho-isomers and proteolytically-resistant D-isomers is still being explored. As the methods for their synthesis and genetic incorporation continue to be refined, these powerful chemical tools will undoubtedly play an increasingly important role in the future of drug discovery and synthetic biology.

References

-

Title: In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC Source: NIH URL: [Link]

-

Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC Source: NIH URL: [Link]

- Title: CN102234241A - Chemical synthesis method of chiral D-phenylalanine Source: Google Patents URL

-

Title: Synthesis of Methoxy-Substituted Diazirinyl Phenylalanine – A Novel Photoreactive Aspartame Derivative for Functional Analysis of Sweet Receptors | Request PDF Source: ResearchGate URL: [Link]

-

Title: In Young's lab: Creating unnatural amino acids Source: YouTube URL: [Link]

-

Title: Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis Source: ACS Publications URL: [Link]

-

Title: Convenient Genetic Encoding of Phenylalanine Derivatives through Their α-Keto Acid Precursors Source: MDPI URL: [Link]

-

Title: Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins Source: Frontiers URL: [Link]

-

Title: Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 Source: NIH URL: [Link]

-

Title: Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins Source: ResearchGate URL: [Link]

-

Title: Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC Source: NIH URL: [Link]

-

Title: The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine Source: Canadian Science Publishing URL: [Link]

-

Title: Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods Source: ACS Publications URL: [Link]

-

Title: The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine | Request PDF Source: ResearchGate URL: [Link]

-

Title: Nonradiative Relaxation Mechanisms of UV Excited Phenylalanine Residues: A Comparative Computational Study Source: ResearchGate URL: [Link]

-

Title: Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine Source: PubMed URL: [Link]

Sources

- 1. Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]

- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

Exploring the Conformational Constraints of 2-Methoxy-D-phenylalanine: A Technical Guide for Drug Discovery

An In-depth Technical Guide

Abstract

The rational design of therapeutic agents frequently hinges on controlling the three-dimensional structure of bioactive molecules to enhance their interaction with biological targets. Conformationally constrained amino acids are powerful tools in this endeavor, offering a strategy to pre-organize peptides and peptidomimetics into their bioactive conformations, thereby improving potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of 2-Methoxy-D-phenylalanine, a non-canonical amino acid designed to impose specific steric and electronic constraints on peptide backbones and side-chain orientations. We will dissect the synthesis of this unique building block, detail the primary experimental and computational methodologies for analyzing its conformational landscape—including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular modeling—and discuss the integration of these techniques to inform rational drug design. This document is intended for researchers, medicinal chemists, and structural biologists engaged in the development of next-generation therapeutics.

The Role of Conformational Constraint in Peptide and Drug Design

Peptides represent a promising class of therapeutics due to their high specificity and potency; however, their application is often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor membrane permeability.[1][2] The field of medicinal chemistry has increasingly turned to unnatural amino acids (UAAs) to engineer peptides and peptidomimetics with improved drug-like properties.[1][3] By strategically introducing constraints, the conformational freedom of a peptide can be reduced, which can lock it into a specific, biologically active structure.[4][5]

This pre-organization minimizes the entropic penalty upon binding to a target receptor, often leading to a significant increase in binding affinity and biological activity.[5] Furthermore, constrained peptides can exhibit enhanced resistance to proteases, leading to longer circulation lifetimes.[4] 2-Methoxy-D-phenylalanine is a particularly interesting UAA. The D-configuration inherently influences the peptide backbone torsion angles (φ, ψ), while the ortho-methoxy group on the phenyl ring introduces distinct steric and electronic effects that restrict the side-chain's rotational freedom (χ angles). Understanding and harnessing these constraints is pivotal for designing novel therapeutics.

Synthesis of 2-Methoxy-D-phenylalanine

The synthesis of enantiomerically pure non-canonical amino acids is a cornerstone of peptidomimetic chemistry. Asymmetric synthesis is often preferred over methods requiring chiral resolution from a racemic mixture.[6][7] One robust approach involves the asymmetric hydrogenation of a prochiral precursor, such as an acetamidocinnamic acid derivative, using a chiral catalyst.[6]

Protocol 2.1: Asymmetric Synthesis of 2-Methoxy-D-phenylalanine

This protocol outlines a generalized, multi-step chemoenzymatic cascade process for producing D-phenylalanine derivatives.[8]

Step 1: Precursor Synthesis

-

Begin with commercially available 2-methoxybenzaldehyde.

-

Perform an Erlenmeyer-Plöchl reaction with N-acetylglycine and acetic anhydride in the presence of a weak base (e.g., sodium acetate) to form the azlactone intermediate.

-

Hydrolyze the azlactone under mild basic conditions to yield (Z)-2-acetamido-3-(2-methoxyphenyl)acrylic acid.

Step 2: Asymmetric Hydrogenation

-

Dissolve the acrylic acid derivative in a suitable solvent, such as methanol.

-

Add a chiral rhodium-based catalyst, for example, a complex with a chiral diphosphine ligand like (R,R)-DIPAMP.

-

Pressurize the reaction vessel with hydrogen gas (H₂) to approximately 1 MPa.[6]

-

Maintain the reaction at a controlled temperature (e.g., 30°C) for several hours until completion, monitoring by TLC or HPLC.[6] This step yields N-acetyl-2-methoxy-D-phenylalanine.

Step 3: Deprotection

-

Hydrolyze the N-acetyl group using acidic conditions (e.g., refluxing with 6M HCl) to remove the acetyl protecting group.

-

Neutralize the reaction mixture and purify the final product, 2-Methoxy-D-phenylalanine, using recrystallization or column chromatography.

Step 4: Purity and Identity Confirmation

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (e.e.) using chiral HPLC.

Caption: Synthetic pathway for 2-Methoxy-D-phenylalanine.

Probing the Conformational Landscape: Experimental Techniques

A multi-faceted approach combining solution-state, solid-state, and computational methods is required to fully characterize the conformational preferences of 2-Methoxy-D-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the premier technique for studying the conformation of molecules in solution.[9] For peptides, two-dimensional (2D) NMR experiments, particularly those that measure the Nuclear Overhauser Effect (NOE), are invaluable for determining the proximity of protons in space, which in turn defines the molecular fold.

The ortho-methoxy group on the phenyl ring serves as a unique probe. Its protons will exhibit characteristic chemical shifts and will have NOE correlations with nearby protons on both the aromatic ring and potentially the peptide backbone, providing critical distance restraints that define the side chain's orientation (χ angles).[10][11]

Protocol 3.1: 2D NMR Conformational Analysis

Step 1: Sample Preparation

-

Synthesize a short peptide containing 2-Methoxy-D-phenylalanine.

-

Dissolve the purified peptide to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 90/10). The choice of solvent can influence conformation and should be considered carefully.

-

Add a chemical shift reference standard (e.g., DSS or TMS).

Step 2: Data Acquisition

-

Acquire a standard 1D ¹H NMR spectrum to confirm sample integrity and assess signal dispersion.[12][13]

-

Perform 2D TOCSY (Total Correlation Spectroscopy) experiments to assign all proton spin systems within each amino acid residue.

-

Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra with varying mixing times (e.g., 100-400 ms). These experiments detect through-space correlations between protons that are typically <5 Å apart.

Step 3: Data Processing and Analysis

-

Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all cross-peaks in the TOCSY and NOESY/ROESY spectra.

-

Integrate the volumes of the NOE cross-peaks. The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons.

-

Calibrate the NOE intensities to known distances (e.g., geminal protons or sequential aromatic protons) to generate a set of distance restraints.

-

Pay special attention to NOEs between the methoxy protons and the Hα, Hβ, and backbone NH protons, as these directly report on the side-chain and backbone conformation.

Caption: Experimental workflow for NMR conformational analysis.

X-ray Crystallography

While NMR provides information about the dynamic conformation in solution, X-ray crystallography offers a high-resolution snapshot of the molecule in its solid, crystalline state.[14][15] This technique is instrumental for unambiguously determining bond lengths, angles, and the precise orientation of all atoms, providing the gold standard for structural validation. The methoxy group may participate in crystal packing interactions, potentially influencing the observed conformation.[16]

Protocol 3.2: Peptide Crystallography

Step 1: Crystallization Screening

-

Prepare a highly pure (>98%) sample of the peptide containing 2-Methoxy-D-phenylalanine.

-

Dissolve the peptide to a high concentration (5-20 mg/mL) in a suitable buffer.

-

Use commercially available crystallization screening kits (e.g., Hampton Research, Qiagen) to test hundreds of different conditions (precipitants, salts, pH) simultaneously.[17] The hanging drop or sitting drop vapor diffusion method is most common.

-

Incubate the crystallization plates at a stable temperature and monitor regularly for crystal growth over days to weeks.

Step 2: Crystal Harvesting and Data Collection

-

Once suitable crystals have grown, carefully harvest them using a cryo-loop.

-

Flash-cool the crystal in liquid nitrogen, often after soaking it in a cryoprotectant solution to prevent ice formation.

-

Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

-

Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

Step 3: Structure Determination and Refinement

-

Process the diffraction data to obtain a list of reflection intensities.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or direct methods.

-

Build an initial atomic model into the resulting electron density map using software like Coot.

-

Refine the model against the experimental data using programs like Phenix or Refmac5, iteratively improving the fit of the model to the data until convergence.

-

Validate the final structure using tools like MolProbity to check for geometric correctness and deposit it in the Protein Data Bank (PDB).[14]

Caption: Experimental workflow for X-ray crystallography.

Computational Modeling of Conformational Preferences

Computational methods provide a powerful complement to experimental techniques, allowing for the exploration of the entire conformational energy landscape of a molecule.[18][19] For 2-Methoxy-D-phenylalanine, modeling can predict how the steric bulk and electronic properties of the ortho-methoxy group restrict the rotation around the Cα-Cβ (χ₁) and Cβ-Cγ (χ₂) bonds.

Protocol 4.1: Computational Conformational Search

Step 1: Initial Structure Generation

-

Build the N-acetyl-N'-methylamide derivative of 2-Methoxy-D-phenylalanine in silico using molecular modeling software (e.g., Maestro, MOE). This "capped" residue is a standard model for studying intrinsic conformational preferences.[18]

Step 2: Conformational Search

-

Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., AMBER, OPLS).[18] This involves rotating all rotatable bonds (φ, ψ, χ₁, χ₂) and calculating the potential energy of each resulting conformer.

-

Identify all low-energy minima on the potential energy surface.

Step 3: High-Level Energy Calculations

-

Take the unique low-energy conformers identified in the previous step and perform higher-level quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), to obtain more accurate relative energies.[19]

-

Implicit solvation models (e.g., SMD, PCM) can be used to simulate the effects of a solvent environment.[19]

Step 4: Analysis

-

Analyze the results by plotting the relative energies of the conformers as a function of their dihedral angles (e.g., a Ramachandran-style plot for φ/ψ or a χ₁/χ₂ plot).

-

This analysis will reveal the most stable conformations and the energy barriers between them, quantifying the degree of conformational restriction imposed by the 2-methoxy group.

Caption: Workflow for computational conformational analysis.

Integrated Analysis and Application in Drug Design

The true power of this multi-pronged approach lies in the synthesis of all available data. The NMR-derived distance restraints, the high-resolution crystal structure, and the computed energy landscape should converge to create a comprehensive and self-validating model of the conformational behavior of 2-Methoxy-D-phenylalanine.

For example, the preferred χ₁ angle observed in the crystal structure should correspond to a low-energy region in the computational model. Similarly, the ensemble of solution structures from NMR should reflect the flexibility and dominant states predicted by the computational search.

Table 1: Summary of Conformational Parameters for 2-Methoxy-D-phenylalanine

| Parameter | NMR (Dominant in Solution) | X-ray Crystallography (Solid State) | Computational (Predicted Lowest Energy) |

| φ (phi) | ~ +60° to +90° (Expected for D-amino acid) | To be determined experimentally | To be determined computationally |

| ψ (psi) | ~ -60° to -120° or +120° to +180° | To be determined experimentally | To be determined computationally |

| χ₁ (chi1) | Restricted (e.g., gauche(-) or trans) | To be determined experimentally | To be determined computationally |

| χ₂ (chi2) | Restricted due to ortho-substituent | To be determined experimentally | To be determined computationally |

In a drug design context, this knowledge is invaluable. If a lead peptide requires a specific turn structure for activity, incorporating 2-Methoxy-D-phenylalanine at a key position could stabilize that turn. The constrained side chain can be used to optimize interactions within a binding pocket, potentially avoiding steric clashes or forming favorable contacts, thus enhancing both potency and selectivity.

Conclusion and Future Outlook

2-Methoxy-D-phenylalanine represents a sophisticated tool for medicinal chemists, offering a means to enforce specific local and global conformational constraints within peptides and peptidomimetics. By employing a rigorous combination of synthesis, NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can fully characterize the structural landscape of this non-canonical amino acid. This detailed understanding enables its rational incorporation into therapeutic candidates to enhance their pharmacological profiles. Future work will likely see this and similar constrained amino acids used in the design of more complex architectures like stapled peptides and macrocycles, further pushing the boundaries of peptide-based drug discovery.

References

-

Verma, S., & Singh, A. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available at: [Link]

-

Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. Available at: [Link]

-

Lee, Y. S., et al. (2022). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. Available at: [Link]

-

Al-Karadaghi, S., et al. (2015). Constrained Peptides in Drug Discovery and Development. SciSpace. Available at: [Link]

- Google Patents. (2011). Chemical synthesis method of chiral D-phenylalanine. Google Patents.

-

Freire, F., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). HMDB. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of d2-phenylalanine. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Phenyl group. Wikipedia. Available at: [Link]

-

Ortmayer, M., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. Available at: [Link]

-

San Diego State University. (n.d.). Conformational Analysis. SDSU. Available at: [Link]

-

Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC - NIH. Available at: [Link]

-

Kumar, S., et al. (2025). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. Available at: [Link]

-

Coutts, R. T., & Malicky, J. L. (1974). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. Canadian Science Publishing. Available at: [Link]

-

Shao, X., et al. (2007). Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling. PubMed. Available at: [Link]

-

Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. PMC - PubMed Central. Available at: [Link]

-

Ananda, K., & Aravinda, S. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available at: [Link]

-

Mazur, R. H., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. PubMed. Available at: [Link]

-

Srikrishnan, T., et al. (1988). Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate. PubMed. Available at: [Link]

-

Reddy, G. V., et al. (2000). Unprecedented crystallization and X-ray crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-L-phenylalanine N-methoxy-N-methylamide. PubMed. Available at: [Link]

-

Spencer, R. K., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. PubMed - NIH. Available at: [Link]

-

Coutts, R. T., & Malicky, J. L. (1974). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methyl-phenyl)-2-aminopropane (DOM). III. Some Derivatives of 3-phenylalanine. ResearchGate. Available at: [Link]

-

Glover, K. J., et al. (2006). Evidence for Phenylalanine Zipper-Mediated Dimerization in the X-Ray Crystal Structure of a Magainin 2 Analogue. PubMed Central. Available at: [Link]

-

Alemán, C., et al. (2002). Study of the conformational profile of the norbornane analogues of phenylalanine. PubMed. Available at: [Link]

-

Starner, T. D., et al. (2014). Computational Design of Thermostabilizing d-Amino Acid Substitutions. PMC. Available at: [Link]

-

Dey, S., et al. (1999). Dehydrophenylalanine analogues: conformational characterization. PubMed. Available at: [Link]

-

Mollica, A., et al. (2011). Bifunctional μ/δ opioid peptides: variation of the type and length of the linker connecting the two components. PubMed. Available at: [Link]

-

Zhang, Y., et al. (2018). Polypeptides Micelles Composed of Methoxy-Poly(Ethylene Glycol)-Poly(l-Glutamic Acid)-Poly(l-Phenylalanine) Triblock Polymer for Sustained Drug Delivery. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. ResearchGate. Available at: [Link]

-

Le, T. H., et al. (2022). Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations. PMC - PubMed Central. Available at: [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 5. biosynth.com [biosynth.com]

- 6. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenyl group - Wikipedia [en.wikipedia.org]

- 11. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]

- 16. Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Newcomer's Guide to Peptide Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study of the conformational profile of the norbornane analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 2-Methoxy-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Significance of 2-Methoxy-L-phenylalanine in Research and Drug Development

2-Methoxy-L-phenylalanine is a non-canonical amino acid that has garnered interest in various fields of chemical and biological research. As a derivative of the essential amino acid L-phenylalanine, its unique structural modification—the presence of a methoxy group at the ortho position of the phenyl ring—imparts distinct chemical and physical properties. These characteristics make it a valuable tool for researchers. In drug development, the incorporation of unnatural amino acids like 2-Methoxy-L-phenylalanine can lead to peptides and proteins with enhanced stability, modified biological activity, and novel functionalities. Its structural rigidity and altered electronic properties can influence molecular interactions, making it a key component in the design of peptidomimetics and other therapeutic agents.

Overview of Spectroscopic Techniques for Characterization

The precise characterization of 2-Methoxy-L-phenylalanine is paramount for its effective application. A suite of spectroscopic techniques is employed to elucidate its structure, purity, and conformational properties. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms. Mass Spectrometry (MS) is crucial for determining the molecular weight and fragmentation patterns, confirming the compound's identity. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers insights into the functional groups present in the molecule. Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the aromatic ring, while chiroptical methods like Circular Dichroism (CD) are essential for confirming the stereochemistry and studying conformational changes.

Purpose and Scope of this Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Methoxy-L-phenylalanine. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. The guide will delve into the details of various spectroscopic techniques, presenting data in a clear and accessible format, and explaining the causality behind experimental choices. By offering a "spectroscopic fingerprint" of 2-Methoxy-L-phenylalanine, this document aims to facilitate its use in research and development, ensuring scientific integrity and fostering innovation.

Molecular Structure and its Influence on Spectroscopic Properties

Chemical Structure of 2-Methoxy-L-phenylalanine

The molecular structure of 2-Methoxy-L-phenylalanine is foundational to understanding its spectroscopic behavior. Its IUPAC name is (2S)-2-amino-3-(2-methoxyphenyl)propanoic acid.[1] The molecule consists of a chiral alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a benzyl group substituted with a methoxy group at the ortho position.

Key Functional Groups and their Expected Spectroscopic Signatures

The distinct functional groups in 2-Methoxy-L-phenylalanine each contribute characteristic signals in different spectroscopic analyses:

-

Amino Group (-NH₂): In IR spectroscopy, this group exhibits characteristic stretching and bending vibrations. In NMR, the protons of the amino group can be observed, although their chemical shift is often solvent-dependent.

-

Carboxylic Acid Group (-COOH): This group shows a strong carbonyl (C=O) stretch and a broad O-H stretch in the IR spectrum. The acidic proton is often observable in ¹H NMR.

-

Aromatic Ring (Phenyl Group): The substituted benzene ring gives rise to signals in the aromatic region of the ¹H and ¹³C NMR spectra. It is also responsible for the characteristic absorption in the UV-Vis spectrum due to π-π* electronic transitions.[2][3][4][5][6]

-

Methoxy Group (-OCH₃): This group will show a sharp singlet in the ¹H NMR spectrum and a distinct signal in the ¹³C NMR spectrum. Its presence influences the electronic environment of the aromatic ring.

The Inductive and Resonance Effects of the Methoxy Group

The methoxy group is an electron-donating group. It exerts a -I (negative inductive) effect due to the higher electronegativity of the oxygen atom, and a +R (positive resonance) effect due to the lone pairs on the oxygen atom that can be delocalized into the aromatic ring. The +R effect generally dominates, leading to an increase in electron density in the aromatic ring, particularly at the ortho and para positions. This alteration of the electronic landscape of the phenyl ring significantly impacts the chemical shifts in NMR spectra and the energy of electronic transitions observed in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules like 2-Methoxy-L-phenylalanine. It provides detailed information about the chemical environment of each nucleus.

Fundamentals of NMR for Amino Acid Analysis

For amino acids, NMR is used to determine the primary structure and can also provide insights into the three-dimensional structure and dynamics.[7][8][9] Key parameters include the chemical shift (δ), which indicates the electronic environment of a nucleus, and the coupling constant (J), which provides information about the connectivity of atoms. For unnatural amino acids, 2D NMR techniques such as COSY and HSQC can be invaluable for unambiguous assignment of all proton and carbon signals.[7]

¹H NMR Spectroscopy

3.2.1 Experimental Protocol

A general protocol for acquiring a ¹H NMR spectrum of an amino acid derivative is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).[10] The choice of solvent can affect the chemical shifts, particularly for exchangeable protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[11]

-

Data Acquisition: Acquire the spectrum at a constant temperature. The number of scans will depend on the sample concentration.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

3.2.2 Spectral Data and Interpretation

The following table summarizes the expected ¹H NMR spectral data for 2-Methoxy-L-phenylalanine.

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| ~7.2-7.4 | m | Aromatic protons |

| ~6.8-7.0 | m | Aromatic protons |

| ~4.0-4.2 | dd | H-α (α-proton) |

| ~3.8 | s | -OCH₃ (methoxy protons) |

| ~3.0-3.2 | m | H-β (β-protons) |

| Exchangeable | br s | -NH₂ and -COOH protons |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

3.2.3 Annotated Spectrum Analysis

The aromatic region of the spectrum is expected to be complex due to the ortho-substitution pattern. The methoxy group will appear as a sharp singlet. The α-proton will be a doublet of doublets due to coupling with the two non-equivalent β-protons. The β-protons will appear as a multiplet.

¹³C NMR Spectroscopy

3.3.1 Experimental Protocol

The protocol for ¹³C NMR is similar to that for ¹H NMR, but typically requires a higher sample concentration or a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[11]

3.3.2 Spectral Data and Interpretation

The table below shows the expected ¹³C NMR chemical shifts.

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~170-175 | C=O (carboxyl carbon) |

| ~157 | Aromatic C-O |

| ~110-130 | Aromatic carbons |

| ~55 | -OCH₃ (methoxy carbon) |

| ~55 | C-α |

| ~35 | C-β |

| Note: Chemical shifts are approximate. |

Mass Spectrometry (MS)

MS is a key analytical technique for determining the molecular weight and confirming the elemental composition of 2-Methoxy-L-phenylalanine.

Principles of Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids, as it minimizes fragmentation and allows for the observation of the molecular ion.[12][13][14]

Electrospray Ionization (ESI-MS)

4.2.1 Experimental Workflow

Caption: Experimental workflow for ESI-MS analysis.

4.2.2 Analysis of the Mass Spectrum

The expected monoisotopic mass of 2-Methoxy-L-phenylalanine (C₁₀H₁₃NO₃) is 195.0895 g/mol .[1] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 196.0968.[15]

| m/z | Corresponding Fragment |

| 196.0968 | [M+H]⁺ |

| 179.0699 | [M+H - NH₃]⁺ |

| 151.0753 | [M+H - COOH]⁺ |

| 121.0648 | [C₈H₉O]⁺ (tropylium-like ion) |

| Note: Fragmentation patterns can vary with instrument conditions. |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a sample, providing information about the functional groups present.

Theoretical Basis of IR and Raman Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.

Infrared (IR) Spectroscopy

5.2.1 Sample Preparation and Data Acquisition

A common method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer.[10] A small amount of the sample is placed on the ATR crystal, and the spectrum is recorded.

5.2.2 Interpretation of the IR Spectrum

The IR spectrum of 2-Methoxy-L-phenylalanine will display characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic acid |

| 3200-3000 | N-H stretch | Amino group |

| ~3000 | C-H stretch | Aromatic and aliphatic |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-O stretch | Carboxylic acid |

| Note: Peak positions are approximate. |

The presence of the methoxy group is confirmed by the C-O stretching vibration of the aryl ether. The overall spectrum is a composite of the vibrations of all functional groups.[16][17][18][19][20][21]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in molecules, particularly those with chromophores like the aromatic ring in 2-Methoxy-L-phenylalanine.

Electronic Transitions in Aromatic Amino Acids

Aromatic amino acids absorb UV light due to π-π* transitions in their aromatic side chains.[2][3][5][6][22][23] Phenylalanine typically exhibits a maximum absorption (λmax) around 257 nm.[24][25]

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a solution of the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or buffer) at a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm) using a quartz cuvette.[2] A blank spectrum of the solvent should be recorded and subtracted.

Analysis of the UV-Vis Spectrum

The methoxy group on the phenyl ring is expected to cause a slight red shift (bathochromic shift) in the λmax compared to unsubstituted phenylalanine, due to its electron-donating nature.

| Parameter | Expected Value |

| λmax | ~260-275 nm |

| Molar Absorptivity (ε) | Dependent on concentration |

Chiroptical Spectroscopy: Circular Dichroism (CD)

CD spectroscopy is a powerful technique for studying chiral molecules and is particularly useful for confirming the stereochemistry of amino acids.

Probing the Stereochemistry of 2-Methoxy-L-phenylalanine

CD measures the differential absorption of left and right circularly polarized light. Chiral molecules will exhibit a characteristic CD spectrum. For L-amino acids, the spectrum will be the mirror image of the corresponding D-amino acid.[26][27]

Interpreting CD Spectra for Secondary Structure and Conformation

The CD spectrum of 2-Methoxy-L-phenylalanine will show signals corresponding to the electronic transitions of the chromophores in a chiral environment. The sign and magnitude of the CD signals are sensitive to the conformation of the molecule.[28][29][30]

Summary of Spectroscopic Data

This table provides a consolidated summary of the key spectroscopic data for 2-Methoxy-L-phenylalanine.

| Spectroscopic Technique | Key Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shifts (δ) | Aromatic: ~6.8-7.4 ppm; H-α: ~4.0-4.2 ppm; -OCH₃: ~3.8 ppm; H-β: ~3.0-3.2 ppm |

| ¹³C NMR | Chemical Shifts (δ) | C=O: ~170-175 ppm; Aromatic: ~110-157 ppm; -OCH₃: ~55 ppm; C-α: ~55 ppm; C-β: ~35 ppm |

| ESI-MS | [M+H]⁺ | m/z ~196.0968 |

| IR | Wavenumbers (cm⁻¹) | C=O: ~1700; Aromatic C=C: ~1600, ~1475; Aryl ether C-O: ~1250 |

| UV-Vis | λmax | ~260-275 nm |

| CD | Characteristic spectrum for an L-amino acid |

Conclusion: A Spectroscopic Fingerprint of 2-Methoxy-L-phenylalanine

The comprehensive spectroscopic data presented in this guide serves as a detailed "fingerprint" for 2-Methoxy-L-phenylalanine. The combination of NMR, MS, IR, UV-Vis, and CD spectroscopy provides a robust and self-validating system for the identification and characterization of this important non-canonical amino acid. By understanding the causal relationships between the molecular structure and the spectroscopic outputs, researchers and drug development professionals can confidently utilize 2-Methoxy-L-phenylalanine in their work, ensuring the highest standards of scientific integrity and paving the way for new discoveries and therapeutic innovations.

References

- Spectroscopy Aromatic Amino Acids - Hydrodynamic Methods. (n.d.).

- NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.).

- UV–vis absorption spectrum of (a) aliphatic amino acids and (b)... - ResearchGate. (n.d.).

- Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed. (2015, September 14).

- The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. (n.d.).

- Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids - Benchchem. (n.d.).

- Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader - Agilent. (n.d.).

- FIG. 4. ATR-FTIR spectra of L-phenylalanine (0.25 mol L 21 ) in aqueous... - ResearchGate. (n.d.).

- The circular dichroism spectra of L- and D-phenylalanine. (a and b) are... - ResearchGate. (n.d.).

- Anion-Sensing Properties of Cyclopentaphenylalanine - PMC - NIH. (n.d.).

- Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids - PubMed. (2020, September 26).

- Quantitative determination of plasma phenylalanine and tyrosine by electrospray ionization tandem mass spectrometry - PubMed. (n.d.).

- The very basics of NMR of proteins • The first thing we need to know is were do the peaks of an amino acid residue. (n.d.).

- The circular dichroism spectra of L-and D-phenylalanine. (a and b) Are... - ResearchGate. (n.d.).

- Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2 - ResearchGate. (n.d.).

- FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.... - ResearchGate. (n.d.).

- NMR sample preparation guidelines. (n.d.).

- Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods | The Journal of Physical Chemistry A - ACS Publications. (2023, April 13).

- Unraveling phenylalanine's toxic fibril formation: Insights from synchrotron FTIR at SESAME. (2025, June 30).

- Chirality in Atomically Thin CdSe Nanoplatelets Capped with Thiol-Free Amino Acid Ligands: Circular Dichroism vs - Preprints.org. (2023, November 29).

- peptide nmr. (n.d.).

- Organic acids and derivatives - MassBank. (2017, October 20).

- 2-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10774222 - PubChem - NIH. (n.d.).

- Spectroscopic and Structural Elucidation of Boc-L-phenylalanine N-methoxy-N-methylamide: A Technical Guide - Benchchem. (n.d.).

- Evaluation of electrospray-tandem mass spectrometry for the detection of phenylketonuria and other rare disorders - PubMed. (n.d.).

- Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. (n.d.).

- FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... - ResearchGate. (n.d.).

- 2-Methoxy-L-phenylalanine hydrochloride - Sigma-Aldrich. (n.d.).

- (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH) - PubChem. (n.d.).

- Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy - Thermo Fisher Scientific. (n.d.).

- Fmoc-2-methoxy-L-phenylalanine - Cusabio. (n.d.).

- 2-Methoxy-L-phenylalanine, min 98%, 5 grams. (n.d.).

- Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+ - ResearchGate. (n.d.).

- 2-methoxy-l-phenylalanine hydrochloride (C10H13NO3) - PubChemLite. (n.d.).

- Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum - ChemicalBook. (n.d.).

- Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase - Fritz Haber Institute. (n.d.).

- 4.5: Ultraviolet and visible spectroscopy - Chemistry LibreTexts. (2022, December 27).

- UV‐vis spectra comparison L‐Phenylalanine and L‐Phenylalanine hydrogel. | Download Scientific Diagram - ResearchGate. (n.d.).

Sources

- 1. 2-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10774222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

- 3. researchgate.net [researchgate.net]

- 4. The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins | Springer Nature Experiments [experiments.springernature.com]

- 5. agilent.com [agilent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 8. di.univr.it [di.univr.it]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quantitative determination of plasma phenylalanine and tyrosine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of electrospray-tandem mass spectrometry for the detection of phenylketonuria and other rare disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PubChemLite - 2-methoxy-l-phenylalanine hydrochloride (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Unraveling phenylalanine’s toxic fibril formation: Insights from synchrotron FTIR at SESAME | SESAME | Synchrotron-light for Experimental Science and Applications in the Middle East [sesame.org.jo]

- 20. researchgate.net [researchgate.net]

- 21. fhi.mpg.de [fhi.mpg.de]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Anion-Sensing Properties of Cyclopentaphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. preprints.org [preprints.org]

Application Notes & Protocols for Solid-Phase Peptide Synthesis Using Fmoc-2-methoxy-D-phenylalanine

Introduction: Expanding the Chemical Space of Peptides

The incorporation of unnatural amino acids into peptide sequences is a powerful and widely adopted strategy in drug discovery and chemical biology.[1] These non-proteinogenic building blocks allow for the rational design of peptidomimetics with enhanced therapeutic properties, such as improved metabolic stability, increased potency, constrained conformations, and novel functionalities.[1] Fmoc-2-methoxy-D-phenylalanine is one such valuable derivative. The D-configuration provides resistance to enzymatic degradation by proteases, while the ortho-methoxy group on the phenyl ring introduces unique steric and electronic properties that can modulate peptide structure and binding interactions.

This technical guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the successful incorporation of Fmoc-2-methoxy-D-phenylalanine into a target peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Core Principles: Navigating the Challenges of a Sterically Hindered Residue

The foundational workflow of Fmoc-SPPS is a cyclical process involving the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2] The cycle consists of N-terminal Fmoc deprotection, amino acid activation and coupling, and thorough washing steps.

The primary challenge when incorporating Fmoc-2-methoxy-D-phenylalanine lies in its steric bulk. The methoxy group at the ortho position of the phenyl ring sterically hinders the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can lead to slow or incomplete coupling reactions, resulting in the formation of deletion sequences and significantly reducing the overall yield of the desired full-length peptide.[3]

To overcome this challenge, a strategic selection of coupling reagents and optimized reaction conditions are paramount. Standard coupling reagents may prove insufficient, necessitating the use of more potent activators to ensure the reaction proceeds to completion.[4]

Experimental Workflow & Decision Logic

The following diagrams illustrate the core cyclical workflow of Fmoc-SPPS and the critical decision points when incorporating a sterically hindered residue like Fmoc-2-methoxy-D-phenylalanine.

Caption: Decision logic for optimizing the coupling of sterically hindered amino acids.

Detailed Experimental Protocol

This protocol details the manual synthesis of a model tripeptide (e.g., H-Ala-Phe(2-OMe-D)-Gly-NH2) on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents

-

Resin: Rink Amide AM Resin (0.1 mmol scale, loading ~0.5 mmol/g)

-

Amino Acids: Fmoc-Gly-OH, Fmoc-2-methoxy-D-phenylalanine, Fmoc-Ala-OH

-

Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) [5]* Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

-

Washing Solvents: Methanol (MeOH)

-

Cleavage Cocktail (Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) [6]* Precipitation Solvent: Cold Diethyl Ether

-

Kaiser Test Kit

Protocol Steps

1. Resin Preparation and First Amino Acid (Glycine) Coupling

-

a. Place ~200 mg of Rink Amide resin in a reaction vessel.

-

b. Swell the resin in DMF for 30-60 minutes, then drain the solvent.

-

c. Fmoc Deprotection: Add 20% piperidine/DMF, agitate for 3 minutes, and drain. Add a fresh portion of 20% piperidine/DMF, agitate for 15 minutes, then drain.

-

d. Wash the resin thoroughly with DMF (5 x 1 min).

-

e. Coupling (Fmoc-Gly-OH): In a separate vial, dissolve Fmoc-Gly-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and pre-activate for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.

-

f. Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling (beads should be yellow).

2. Incorporation of Fmoc-2-methoxy-D-phenylalanine (The Critical Step)

-

a. Fmoc Deprotection: Perform the deprotection as described in step 1c.

-

b. Wash the resin thoroughly with DMF (5 x 1 min). Confirm deprotection with a positive Kaiser test (beads turn blue).

-

c. Optimized Coupling (Fmoc-2-methoxy-D-phenylalanine):

-

In a separate vial, dissolve Fmoc-2-methoxy-D-phenylalanine (3 eq., 0.3 mmol) and HATU (2.9 eq., 0.29 mmol) in DMF.

-

Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2 to 4 hours . The extended time is crucial to overcome the steric hindrance. [4]* d. Monitoring and Washing:

-

Take a small sample of resin beads and perform a Kaiser test.

-

If the test is negative (yellow beads), the coupling is complete. Proceed to wash the resin thoroughly with DMF (5x).

-

If the test is positive (blue beads), it indicates incomplete coupling. Drain the reaction solution, wash once with DMF, and perform a "double coupling" by repeating step 2c with a fresh solution of activated amino acid. [4]* e. Once a negative Kaiser test is achieved, wash the resin with DMF (3x) and DCM (3x).

-

3. Incorporation of the Final Amino Acid (Alanine)

-

a. Repeat the deprotection (step 1c) and washing (step 1d) cycles.

-

b. Couple Fmoc-Ala-OH using the standard coupling protocol (step 1e).

-

c. After coupling, perform a final Fmoc deprotection (step 1c) and wash the resin with DMF (5x), followed by DCM (3x), and finally Methanol (3x).

-

d. Dry the peptide-resin under vacuum for at least 1 hour.

4. Cleavage and Deprotection

-

a. Add the pre-prepared, cold Cleavage Cocktail K (~5 mL) to the dried peptide-resin. [6]* b. Agitate the mixture at room temperature for 2-3 hours.

-

c. Filter the resin and collect the TFA solution containing the cleaved peptide.

-

d. Precipitate the peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).

-

e. Centrifuge the mixture to pellet the crude peptide. Decant the ether.

-

f. Wash the peptide pellet with cold diethyl ether two more times.

-

g. After the final wash, dry the peptide pellet under a stream of nitrogen and then under vacuum to remove residual ether.

Data Presentation: Analysis and Characterization

The purity and identity of the synthesized peptide must be confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) confirms the molecular weight.

Table 1: Analytical Characterization of H-Ala-Phe(2-OMe-D)-Gly-NH2

| Parameter | Method | Expected Result | Purpose |

| Purity Assessment | Analytical RP-HPLC | >95% (after purification) | To separate the target peptide from impurities and quantify its purity. [7] |

| Identity Confirmation | ESI-Mass Spectrometry | Theoretical [M+H]⁺: 393.20 Da | To verify that the correct peptide was synthesized by matching the observed mass to the theoretical mass. [7] |

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for SPPS with Fmoc-2-methoxy-D-phenylalanine

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance; Inefficient activation. | Perform a double coupling with fresh reagents. [4]Extend the coupling time to 4-6 hours. Consider carefully increasing the temperature to 40°C. Ensure your coupling reagent (HATU) is fresh and active. |

| Low final peptide yield | Cumulative effect of incomplete couplings; Premature chain termination. | Ensure a negative Kaiser test after every coupling step. Use high-quality, anhydrous solvents and reagents. |

| Extra peaks in HPLC/MS | Deletion sequences from incomplete coupling; Side reactions during cleavage. | Optimize the coupling protocol for the hindered residue. Ensure the correct cleavage cocktail and scavengers are used for the entire sequence. |

Conclusion

The successful solid-phase synthesis of peptides containing sterically demanding residues like Fmoc-2-methoxy-D-phenylalanine is highly achievable with strategic protocol adjustments. The key to success is anticipating the challenge of steric hindrance and proactively employing highly efficient coupling reagents, such as HATU, in conjunction with extended reaction times and diligent in-process monitoring via the Kaiser test. The protocols and insights provided in this guide offer a robust framework for researchers to confidently incorporate this and other unnatural amino acids, thereby expanding the possibilities for creating novel and effective peptide-based therapeutics.

References

-

Unnatural Amino Acids for Peptide Synthesis. (n.d.). Merck Millipore. Available at: [Link]

-

HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. (2025). GenScript. Available at: [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]